5-(Benzyloxy)-2-fluorophenol
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Overview
Description
5-(Benzyloxy)-2-fluorophenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-fluorophenol typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-fluorophenol.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of 2-fluorophenol.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-fluorophenol involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the benzyloxy group, resulting in different chemical and biological properties.
5-(Benzyloxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
5-(Benzyloxy)-2-methylphenol: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness: 5-(Benzyloxy)-2-fluorophenol is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these groups can enhance the compound’s utility in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEXGGOJHFERQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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